4-(3,4-Dichlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine
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Overview
Description
4-(3,4-Dichlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of dichlorophenyl and methoxyphenyl groups attached to a pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dichlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichloroaniline and 2-methoxybenzaldehyde.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as acetic acid, to form an intermediate Schiff base.
Cyclization: The Schiff base is then subjected to cyclization under acidic or basic conditions to form the pyrimidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dichlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
4-(3,4-Dichlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3,4-Dichlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-Dichlorophenyl)-6-phenylpyrimidin-2-amine
- 4-(3,4-Dichlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine
- 4-(3,4-Dichlorophenyl)-6-(2-chlorophenyl)pyrimidin-2-amine
Uniqueness
4-(3,4-Dichlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine is unique due to the presence of both dichlorophenyl and methoxyphenyl groups, which confer specific chemical and biological properties. These structural features may enhance its binding affinity to certain molecular targets, leading to improved efficacy in its applications.
Properties
IUPAC Name |
4-(3,4-dichlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O/c1-23-16-5-3-2-4-11(16)15-9-14(21-17(20)22-15)10-6-7-12(18)13(19)8-10/h2-9H,1H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUSIZSNKQKPBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NC(=C2)C3=CC(=C(C=C3)Cl)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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